molecular formula C24H25FN2O4 B264071 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B264071
M. Wt: 424.5 g/mol
InChI Key: XVAMGFDASHBTLB-UHFFFAOYSA-N
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Description

The compound 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one is a complex organic molecule It features a chromen-2-one core structure, which is a derivative of coumarin, and is functionalized with a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism by which 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and piperazine ring are key functional groups that enable the compound to bind to specific sites, modulating biological pathways and eliciting a response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-substituted piperazines and chromen-2-one derivatives. Examples are:

Uniqueness

The uniqueness of 7-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25FN2O4

Molecular Weight

424.5 g/mol

IUPAC Name

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C24H25FN2O4/c1-15-16(2)24(29)31-23-17(3)21(9-8-20(15)23)30-14-22(28)27-12-10-26(11-13-27)19-6-4-18(25)5-7-19/h4-9H,10-14H2,1-3H3

InChI Key

XVAMGFDASHBTLB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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